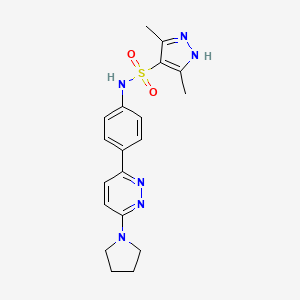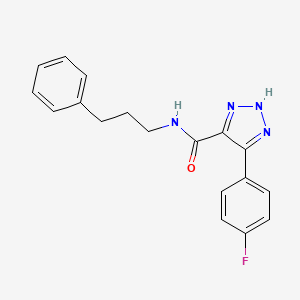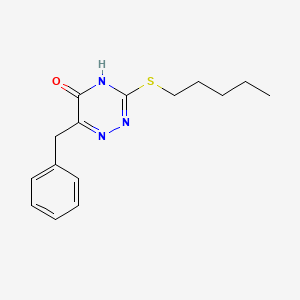![molecular formula C26H28N4O2 B14100894 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B14100894.png)
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a dimethylphenyl group, and a phenylpropyl side chain.
Méthodes De Préparation
The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as hydrazine, diketones, and various alkylating agents. Industrial production methods would likely focus on optimizing reaction conditions to maximize yield and purity, potentially involving catalytic processes and advanced purification techniques .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrazine rings, using reagents like halogens or alkylating agents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide
- 3-(2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their side chains and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C26H28N4O2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C26H28N4O2/c1-19-10-11-22(17-20(19)2)23-18-24-26(32)29(15-16-30(24)28-23)14-12-25(31)27-13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,27,31) |
Clé InChI |
JHOGONSFSPTCGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCCC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-5-(prop-2-en-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14100817.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14100834.png)
![Methyl 4-{2-[2-(dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14100844.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B14100857.png)
![1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14100873.png)
![1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide](/img/structure/B14100876.png)
![Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14100880.png)



![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14100911.png)
![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B14100916.png)
![Ethyl 3-((1R,4R)-bicyclo[2.2.1]Hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B14100922.png)
